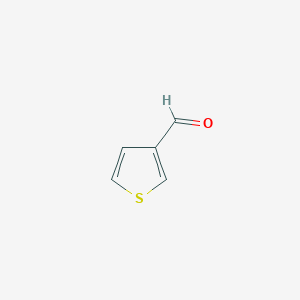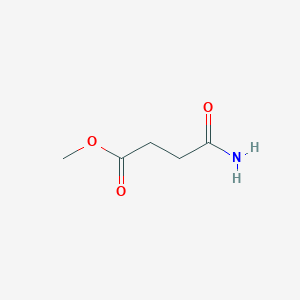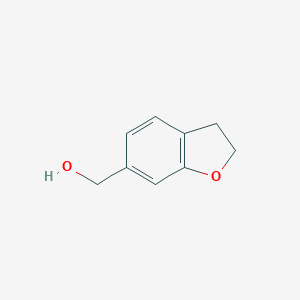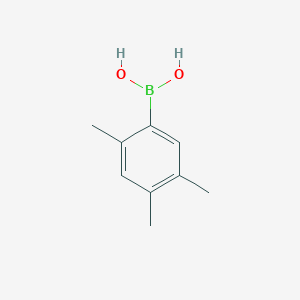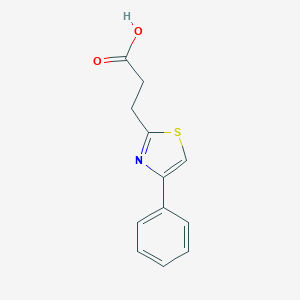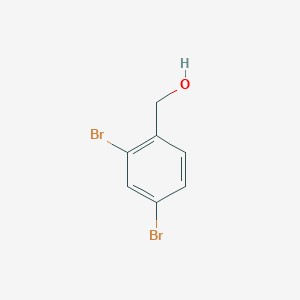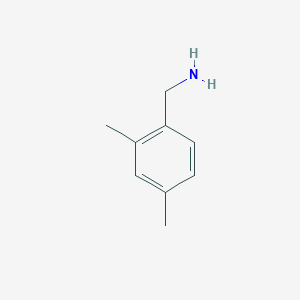
3-(3-Pyridyl)acrylic acid
Vue d'ensemble
Description
3-(3-Pyridyl)acrylic acid is a bifunctional ligand that has been utilized in the synthesis of various coordination polymers and metal-organic frameworks (MOFs). It contains both a carboxylic group and a pyridyl group, which can coordinate with metal ions to form complex structures with potential applications in catalysis, luminescence, and magnetic properties .
Synthesis Analysis
The synthesis of compounds involving this compound often involves hydrothermal methods, where the ligand is reacted with metal ions under controlled temperature and pH conditions. This approach has led to the formation of novel hetero-metallic and homometallic MOFs with diverse topologies and properties . Additionally, the ligand has been used in the synthesis of antiallergic substances, where its structural requirements for biological activity have been explored .
Molecular Structure Analysis
The molecular structure of this compound-based compounds is highly dependent on the metal ions and conditions used during synthesis. For instance, heterometallic MOFs with copper and lanthanide ions have been reported to exhibit various dimensionalities and topologies, ranging from 1D coordination polymers to 3D frameworks with complex connectivity . The presence of the pyridyl and carboxylic functional groups allows for versatile coordination modes, leading to the formation of intricate structures.
Chemical Reactions Analysis
This compound participates in various chemical reactions, including the formation of coordination polymers and the catalytic oxidation of organic substrates. For example, copper(II) complexes of poly[(3-(2-pyridyl) acrylic acid)-co-acrylic acid] have been synthesized and shown to catalyze the oxidation of benzyl alcohol efficiently . Additionally, the ligand has been involved in oxidative annulation reactions with alkynes to form α-pyrones, demonstrating its reactivity in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structures. Thermal, spectral, magnetic, and electrical studies have been conducted on various complexes, revealing properties such as thermal stability, luminescence, and electrical conductivity . For instance, the thermal behavior of cobalt(II) and nickel(II) complexes with the ligand has been studied, showing that they undergo dehydration and decarboxylation upon heating . The electrical properties of these complexes have also been investigated, with measurements indicating semiconducting behavior and the presence of hysteresis in current-voltage characteristics .
Applications De Recherche Scientifique
Metal-Organic Frameworks and Coordination Polymers
The bifunctional ligand 3-(3-pyridyl)acrylic acid facilitates the formation of novel metal-organic framework (MOF) materials. For instance, it has been used to create a heterometallic [Cu3(C8H6NO2)6Nd2(NO3)6] structure and homometallic coordination polymers like [Nd(C8H6NO2)3H2O] and [Cu(C8H6NO2)2] x H2O, showcasing varied structural systematics and properties such as thermal and luminescence characteristics (Gunning & Cahill, 2005).
Electrical and Structural Properties in Complexes
This compound forms chloro complexes with metals like cobalt, nickel, copper, and zinc. These complexes have octahedral structures with the acid bonded to metal ions through the nitrogen atom. They display unique electrical conductivities and anomalous current-voltage characteristics due to the presence of the olefinic bond (Allan et al., 1988).
Photoreactivity in Coordination Complexes
This compound exhibits photoreactivity in coordination complexes and polymers with silver (Ag). It has been used to synthesize compounds like Ag(3-PAH)2, demonstrating head-to-head photodimerization in solid state and solution. This property is significant for synthesizing photoreactive ligands and coordination polymers (Kole, Tan, & Vittal, 2012).
Synthesis and Structure of Complexes
The synthesis of complexes using this compound with metals like cobalt and manganese has been achieved. These syntheses have led to the creation of structures like [Co(3-PYA)2(H2O)4·H2O] and [Mn(3-PYA)2(H2O)4], which are analyzed for their hydrogen bonding and π-π packing interactions, contributing to the understanding of supramolecular architectures (Huang et al., 2005).
Electrochemical Applications
Trans-3-(3-pyridyl) acrylic acid has been electrochemically polymerized to create a poly (3-(3-pyridyl) acrylic acid) film on a glassy carbon electrode. This modified electrode shows excellent electrochemical response for substances like dopamine, ascorbic acid, and uric acid, highlighting its potential in electrochemical sensors (Zhang et al., 2007).
Mécanisme D'action
Target of Action
3-(3-Pyridyl)acrylic acid is a bifunctional ligand with both hard and soft coordination sites . It has been used as an organic linker to connect d and f block metals . These metals are the primary targets of the compound, and they play a crucial role in forming a 3D heterometallic coordination polymer .
Mode of Action
The compound interacts with its targets (d and f block metals) to form a 3D heterometallic coordination polymer . This interaction results in changes in the structure and properties of the metals, leading to the formation of a luminescent property .
Biochemical Pathways
It is known that the compound is used in the synthesis of aminomethyl benzimidazoles, which act as inhibitors of gelatinase b . It is also used in the preparation of aminopyridines as antibacterial enoyl acyl carrier protein reductase inhibitors .
Result of Action
The molecular and cellular effects of this compound’s action include the formation of a 3D heterometallic coordination polymer with luminescence property . Additionally, the compound is used in the synthesis of aminomethyl benzimidazoles, which act as inhibitors of gelatinase B . It is also used in the preparation of aminopyridines as antibacterial enoyl acyl carrier protein reductase inhibitors .
Action Environment
It is recommended to use the compound in a well-ventilated area .
Safety and Hazards
Avoid all personal contact, including inhalation. Wear protective clothing when the risk of exposure occurs. Use in a well-ventilated area. Prevent concentration in hollows and sumps. Do not enter confined spaces until the atmosphere has been checked. Do not allow material to contact humans, exposed food, or food utensils .
Orientations Futures
Propriétés
IUPAC Name |
(E)-3-pyridin-3-ylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-8(11)4-3-7-2-1-5-9-6-7/h1-6H,(H,10,11)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVORVXMOLQFMO-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701305000 | |
| Record name | trans-3-(3-Pyridyl)acrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701305000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to beige crystalline powder; [Acros Organics MSDS] | |
| Record name | 3-Pyridylacrylic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21635 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
>22.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24781203 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
19337-97-4, 1126-74-5 | |
| Record name | trans-3-(3-Pyridyl)acrylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19337-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridylacrylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-3-Pyridineacrylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019337974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-3-(3-Pyridyl)acrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701305000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-pyridylacrylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.113 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Propenoic acid, 3-(3-pyridinyl)-, (2E) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.105 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3-(3-Pyridyl)acrylic acid?
A1: this compound has a molecular formula of C8H7NO2 and a molecular weight of 149.15 g/mol.
Q2: What spectroscopic techniques are useful for characterizing 3-PA?
A2: Several spectroscopic techniques can be employed, including:
- Infrared (IR) Spectroscopy: IR spectroscopy is helpful in identifying functional groups like carboxyl and pyridine rings present in the molecule. [, , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the compound, revealing the arrangement of hydrogen and carbon atoms. [, ]
- UV-Vis Spectroscopy: This technique helps study the electronic transitions within the molecule and can be used to investigate its interactions with metal ions. []
Q3: How does the stability of 3-PA change in different solvents?
A3: The solubility of 3-PA varies depending on the solvent. It exhibits limited solubility in water but dissolves readily in organic solvents like chloroform. [, ] This behavior can influence its stability and reactivity in different environments.
Q4: What are some potential applications of 3-PA in material science?
A4: The diverse coordination chemistry of 3-PA makes it promising for various material science applications, including:
- Metal-Organic Frameworks (MOFs): 3-PA can act as a bridging ligand, connecting metal ions to create porous MOF structures. These materials have potential applications in gas storage, separation, and catalysis. [, , , , , ]
- Nanoparticle Synthesis: Research has shown that 3-PA can be used as a capping agent to control the size and shape of nanoparticles. This has implications for developing nanomaterials with tailored properties. [, , ]
Q5: How does 3-PA interact with metal ions?
A5: 3-PA acts as a ditopic ligand, meaning it can bind to metal ions through two different sites: the carboxylate group and the nitrogen atom of the pyridine ring. [, , , ] This versatility allows it to form a diverse range of coordination complexes with different metals.
Q6: What types of structures can be formed by combining 3-PA with metal ions?
A6: Depending on the metal ion, reaction conditions, and the presence of other ligands, 3-PA can lead to the formation of various structures, including:
- One-dimensional (1D) chains: In these structures, 3-PA molecules link metal ions in a linear fashion. []
- Two-dimensional (2D) layers: 3-PA can connect metal ions to create sheet-like structures, which can further interact through non-covalent forces. [, , ]
- Three-dimensional (3D) frameworks: By acting as a bridging ligand, 3-PA can facilitate the assembly of complex 3D architectures with diverse topologies. [, , , , , ]
Q7: Can 3-PA be used to synthesize heterometallic frameworks?
A7: Yes, 3-PA's ditopic nature makes it suitable for constructing heterometallic frameworks. By selectively binding to different metal ions based on their hard-soft acid-base properties, 3-PA can facilitate the incorporation of multiple metal centers into a single structure. This has been demonstrated in the synthesis of copper(I)-lanthanide(III) heterometallic frameworks. [, ]
Q8: 3-PA is known to be photoreactive. Can you elaborate on this property?
A8: Under UV irradiation, 3-PA molecules in close proximity can undergo [2+2] cycloaddition reactions, leading to the formation of cyclobutane dimers. [, , , ] This photoreactivity is influenced by the spatial arrangement of molecules in the solid state and can be modulated by salt formation. []
Q9: What are the potential applications of 3-PA's photoreactivity?
A9: The photoreactivity of 3-PA offers intriguing possibilities for:
Q10: Are there any known biological applications of 3-PA?
A10: While 3-PA itself may not have direct therapeutic applications, it has proven valuable in biosynthetic pathways. Researchers have successfully used 3-PA and its derivatives as precursors in the biosynthesis of stilbene methyl ethers in Escherichia coli. [, ] These compounds have potential applications as anti-cancer drugs and dietary polyphenols.
Q11: What analytical techniques are used to study 3-PA in biological samples?
A11: Several analytical techniques can be used to detect and quantify 3-PA and its derivatives in biological matrices:
- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with mass spectrometry, allows for the separation and identification of 3-PA and its metabolites in complex mixtures. [, ]
- Mass Spectrometry (MS): MS techniques like plasma desorption mass spectrometry (PDMS) are used to determine the molecular weight of 3-PA and analyze its fragmentation patterns, aiding in structural characterization. [, , , ]
Q12: What safety considerations are associated with handling 3-PA?
A12: As with any chemical, proper laboratory practices should be followed when handling 3-PA. It's essential to consult the material safety data sheet (MSDS) for specific safety information. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



